3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with furan and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-methoxybenzoyl hydrazine with 2,5-diformylfuran. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Materials Science: In organic semiconductors, it may facilitate charge transport through conjugated systems.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a different substitution pattern on the benzoyl group.
3,5-bis(furan-2-yl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a chloro substituent instead of a methoxy group.
Uniqueness
3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both furan and methoxybenzoyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets or materials.
Properties
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-23-14-6-2-5-13(11-14)19(22)21-16(18-8-4-10-25-18)12-15(20-21)17-7-3-9-24-17/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMTWXAMJFMUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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